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For Researchers, Scientists, and Drug Development Professionals

Introduction
Pretomanid-d4 is the deuterium-labeled analogue of Pretomanid, a nitroimidazooxazine

antimycobacterial agent.[1][2] Pretomanid, in combination with bedaquiline and linezolid, is

approved for the treatment of adults with pulmonary extensively drug-resistant (XDR) or

treatment-intolerant/non-responsive multidrug-resistant tuberculosis (MDR-TB).[3] The

introduction of deuterium atoms into the Pretomanid structure makes Pretomanid-d4 an

invaluable tool in pharmaceutical research and development, primarily as an internal standard

for quantitative bioanalysis by mass spectrometry.[2] This guide provides a comprehensive

overview of the chemical structure, properties, and analytical applications of Pretomanid-d4.

Chemical Structure and Properties
Pretomanid-d4 shares the same core structure as Pretomanid, with the key difference being

the substitution of four hydrogen atoms with deuterium atoms at specific, stable positions within

the molecule.[4] This isotopic labeling minimally alters the chemical properties while providing a

distinct mass signature, crucial for its use in mass spectrometry-based assays.[5]

Table 1: Physicochemical Properties of Pretomanid-d4 and Pretomanid
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Property Pretomanid-d4 Pretomanid

Chemical Name

(6S)-6,7-Dihydro-2-nitro-6-[[4-

(trifluoromethoxy)phenyl]metho

xy-d2]-5H-imidazo[2,1-b][1]

[6]oxazine-5,5-d2

(6S)-2-Nitro-6-{[4-

(trifluoromethoxy)benzyl]oxy}-6

,7-dihydro-5H-imidazo[2,1-b][1]

[6]oxazine

Synonyms (S)-PA 824-d4, PA-824-d4 PA-824

CAS Number 1346617-34-2[4] 187235-37-6[3]

Molecular Formula C₁₄H₈D₄F₃N₃O₅[4] C₁₄H₁₂F₃N₃O₅[3]

Molecular Weight 363.28 g/mol [4] 359.26 g/mol [3]

Appearance Off-white to yellow solid[6]
White to off-white to yellow

crystalline powder

Solubility Soluble in DMSO[6]
Practically insoluble in water

and buffers (pH 1.0-9.0)[7]

Melting Point Not explicitly reported 150 °C[6]

Boiling Point Not explicitly reported 462.3±55.0 °C[6]

LogP Not explicitly reported 2.75[8]

Mechanism of Action
As a deuterated analog, Pretomanid-d4 is expected to follow the same mechanism of action

as Pretomanid. Pretomanid is a prodrug that requires activation within Mycobacterium

tuberculosis.[9] The activation is a reductive process mediated by the deazaflavin-dependent

nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420.[9] This activation leads

to the generation of reactive nitrogen species, including nitric oxide (NO).[10]

The activated drug has a dual mechanism of action:

Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, a metabolite of Pretomanid

inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial

cell wall. This disruption of the cell wall integrity leads to bacterial cell death.[8][10]
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Respiratory Poisoning: Under anaerobic conditions, the release of nitric oxide acts as a

respiratory poison, enabling the killing of non-replicating, persistent mycobacteria.[8][10]
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Mechanism of action of Pretomanid.

Pharmacokinetic Properties of Pretomanid
While specific pharmacokinetic data for Pretomanid-d4 are not available, the data for the

parent compound, Pretomanid, are well-characterized and provide a crucial reference.

Deuteration can potentially alter the pharmacokinetic profile of a drug, a phenomenon known

as the "deuterium kinetic isotope effect," which may lead to slower metabolism and increased

exposure.[11] However, without direct experimental data for Pretomanid-d4, the following table

summarizes the known pharmacokinetic parameters for Pretomanid.

Table 2: Pharmacokinetic Parameters of Pretomanid in Humans
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Parameter Value Condition

Tmax (Time to Peak

Concentration)
4 - 5 hours[8] Fed or fasted state

Cmax (Peak Plasma

Concentration)

1.7 µg/mL (steady state, 200

mg single dose)[8]
-

AUC (Area Under the Curve) 28.1 µg·hr/mL[8] Fasted state

51.6 µg·hr/mL[8] Fed state

Volume of Distribution (Vd) 180 ± 51.3 L[8] Fasted state

97.0 ± 17.2 L[8] Fed state

Plasma Protein Binding ~86.4%[8] -

Metabolism

Multiple reductive and

oxidative pathways; CYP3A4

contributes to ~20% of

metabolism.[8]

-

Elimination
Primarily renal (53%) and fecal

(38%) as metabolites.[8]
-

Experimental Protocols
Use of Pretomanid-d4 as an Internal Standard in LC-
MS/MS Bioanalysis
Pretomanid-d4 is ideally suited for use as an internal standard in the quantitative analysis of

Pretomanid in biological matrices, such as plasma, using liquid chromatography-tandem mass

spectrometry (LC-MS/MS). The following is a representative protocol adapted from a validated

method for Pretomanid analysis.[10]

1. Preparation of Stock and Working Solutions:

Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve Pretomanid in

methanol.
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Pretomanid-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve

Pretomanid-d4 in methanol.

Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in a suitable

solvent to create calibration standards and quality control (QC) samples. Prepare a working

solution of Pretomanid-d4 at a fixed concentration (e.g., 500 ng/mL) in the extraction

solvent (e.g., ethyl acetate).

2. Sample Preparation (Liquid-Liquid Extraction):

To 40 µL of plasma sample (calibrant, QC, or unknown), add 40 µL of water.

Add 300 µL of the Pretomanid-d4 internal standard working solution in ethyl acetate.

Vortex the mixture for approximately 1 minute.

Centrifuge at approximately 16,000 x g for 5 minutes.

Freeze the aqueous (lower) layer at approximately -30°C.

Decant the supernatant (organic layer) into a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately

40°C.

Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis:

Chromatographic Separation:

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50 mm × 4.6

mm, 2.7 µm).

Mobile Phase: An isocratic or gradient elution with a mixture of aqueous and organic

phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

Flow Rate: 400 µL/min.
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Injection Volume: 10 µL.

Mass Spectrometric Detection:

Ionization Mode: Positive electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Pretomanid: m/z 360.2 → 175.0[10]

Pretomanid-d4: m/z 364.3 → product ion (to be determined experimentally, likely

similar fragmentation to Pretomanid)

Optimize instrument parameters such as declustering potential, collision energy, and cell

exit potential for both the analyte and the internal standard.

4. Data Analysis:

Construct a calibration curve by plotting the peak area ratio of Pretomanid to Pretomanid-d4
against the nominal concentration of the calibration standards.

Determine the concentration of Pretomanid in the QC and unknown samples by interpolating

their peak area ratios from the calibration curve.

Mandatory Visualizations
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LC-MS/MS bioanalysis workflow using Pretomanid-d4.

Conclusion
Pretomanid-d4 is a critical analytical reagent for the development and clinical monitoring of

Pretomanid. Its near-identical physicochemical properties to the parent drug, combined with its

distinct mass, make it the ideal internal standard for correcting variability in complex

bioanalytical workflows.[5] This guide has provided a detailed overview of the chemical

structure, properties, and a representative experimental protocol for the use of Pretomanid-d4,

which will be of significant value to researchers and scientists in the field of tuberculosis drug

development and analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15143092?utm_src=pdf-body-img
https://www.benchchem.com/product/b15143092?utm_src=pdf-body
https://www.benchchem.com/product/b15143092?utm_src=pdf-body
https://kcasbio.com/blogs/recognizing-the-importance-of-internal-standards-and-workflows-in-bioanalytical-lc-ms-ms/
https://www.benchchem.com/product/b15143092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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